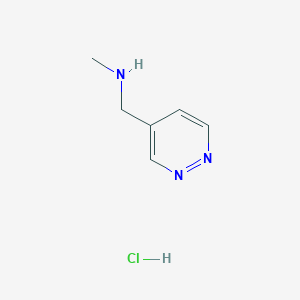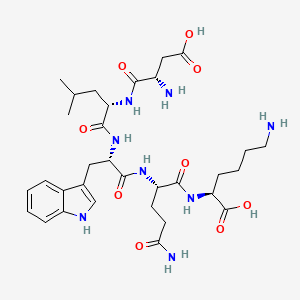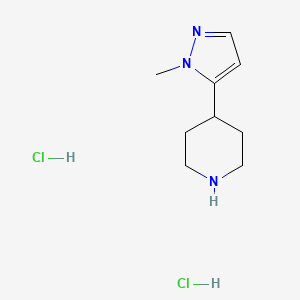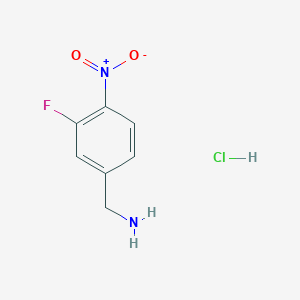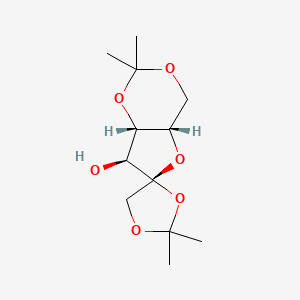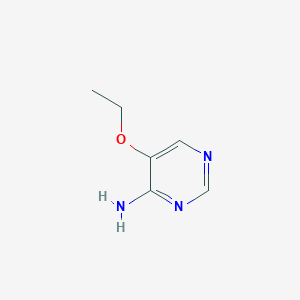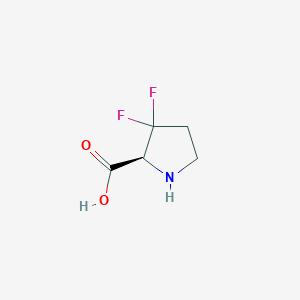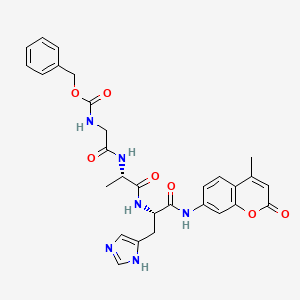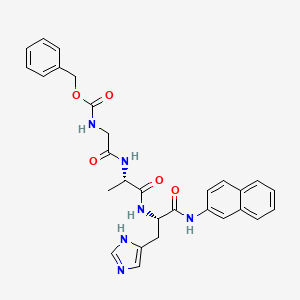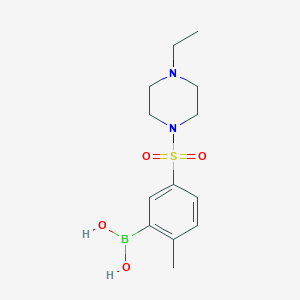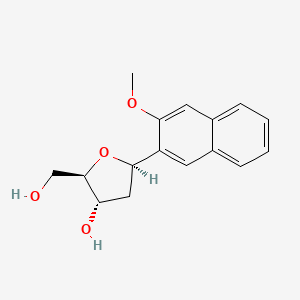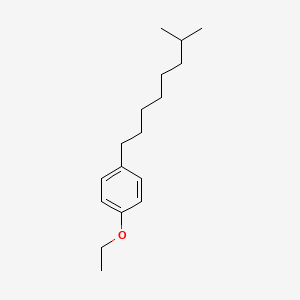![molecular formula C10H11ClO6S B1458853 2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid CAS No. 1394041-20-3](/img/structure/B1458853.png)
2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid
Vue d'ensemble
Description
“2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid” is a chemical compound with the CAS Number: 1394041-20-3 . It has a molecular weight of 294.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO6S/c1-16-7-3-6 (5-9 (12)13)4-8 (10 (7)17-2)18 (11,14)15/h3-4H,5H2,1-2H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 294.71 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Medicine: Antibacterial Agents
The compound’s potential in medical research is significant, particularly in the development of new antibacterial agents. Its chlorosulfonyl group can act as a reactive moiety that can be further modified to target bacterial enzymes or pathways . The dimethoxyphenyl structure could potentially interact with bacterial cell wall components, disrupting their integrity and leading to bacterial cell death.
Agriculture: Pesticide Development
In agriculture, this compound could be explored for its use in pesticide formulations. The presence of chlorosulfonyl and acetic acid moieties suggests that it may interfere with the growth and development of pests, providing a chemical basis for pest control measures .
Material Science: Polymer Synthesis
The compound’s functional groups make it a candidate for polymer synthesis research. It could be used to introduce sulfonate groups into polymers, which can enhance material properties such as water solubility, thermal stability, and ionic conductivity .
Environmental Science: Pollutant Degradation
Research in environmental science could leverage this compound in the degradation of pollutants. Its reactive chlorosulfonyl group might be used to break down harmful organic compounds, aiding in the detoxification and purification of environmental contaminants .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure suggests that it could serve as an inhibitor for certain enzymes. By binding to the active sites of enzymes, it could help in studying enzyme mechanisms and in the development of enzyme-based assays .
Pharmacology: Drug Design and Discovery
In pharmacology, the compound could be utilized in drug design and discovery processes. Its molecular framework could be modified to create new drug candidates with potential therapeutic effects against various diseases .
Propriétés
IUPAC Name |
2-(3-chlorosulfonyl-4,5-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO6S/c1-16-7-3-6(5-9(12)13)4-8(10(7)17-2)18(11,14)15/h3-4H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHKADLGFRIXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC(=O)O)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




